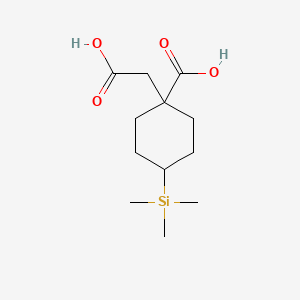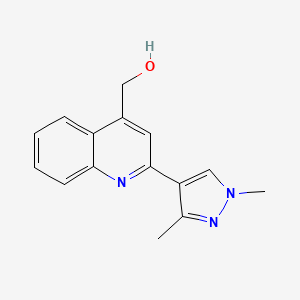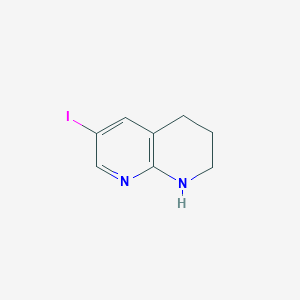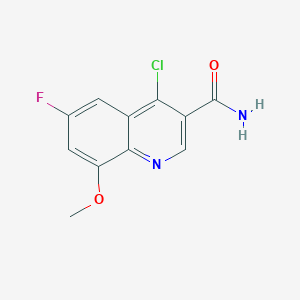
1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(羧甲基)-4-(三甲基硅烷基)环己烷羧酸是一种有机化合物,分子式为C12H22O4Si。它是一种环己烷衍生物,同时含有羧甲基和三甲基硅烷基。
准备方法
合成路线和反应条件: 1-(羧甲基)-4-(三甲基硅烷基)环己烷羧酸的合成通常涉及环己烷衍生物与三甲基硅烷试剂的反应。一种常见的方法是,在三乙胺等碱的存在下,使 1-(羧甲基)环己烷与三甲基硅烷氯反应。反应在无水条件下进行,以防止三甲基硅烷基水解。
工业生产方法: 该化合物的工业生产可能涉及使用类似的反应条件进行大规模合成,但针对更高的产率和纯度进行了优化。使用连续流反应器和自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型: 1-(羧甲基)-4-(三甲基硅烷基)环己烷羧酸可以进行各种化学反应,包括:
氧化: 羧甲基可以氧化形成羧酸或其他氧化衍生物。
还原: 该化合物可以还原形成醇或其他还原产物。
取代: 三甲基硅烷基可以通过亲核取代反应被其他官能团取代。
常见试剂和条件:
氧化: 在酸性或碱性条件下可以使用高锰酸钾或三氧化铬等试剂。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 在合适催化剂的存在下,可以使用卤化物或醇盐等亲核试剂。
主要产物: 这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生羧酸,而还原可能会产生醇。
科学研究应用
1-(羧甲基)-4-(三甲基硅烷基)环己烷羧酸在科学研究中有多种应用:
化学: 它用作合成复杂有机分子的中间体,以及各种化学反应的试剂。
生物学: 该化合物可用于研究生物化学途径,并作为探针研究酶的活性。
工业: 它用于生产具有独特性能的特殊化学品、聚合物和材料。
作用机制
1-(羧甲基)-4-(三甲基硅烷基)环己烷羧酸的作用机制涉及它与酶和受体等分子靶标的相互作用。羧甲基可以参与氢键和静电相互作用,而三甲基硅烷基可以增强该化合物的亲脂性和稳定性。这些相互作用可以调节酶和其他蛋白质的活性,从而导致各种生物学效应。
类似化合物:
1-(羧甲基)环己烷-1-羧酸: 缺少三甲基硅烷基,使其亲脂性降低,可能稳定性降低。
1-(三氟甲基)环己烷-1-羧酸: 包含三氟甲基而不是三甲基硅烷基,这会显著改变其化学性质和反应活性。
独特性: 1-(羧甲基)-4-(三甲基硅烷基)环己烷羧酸由于同时存在羧甲基和三甲基硅烷基而具有独特性。这种组合赋予了它独特的化学和物理性质,使其在研究和工业中具有特定应用价值。
相似化合物的比较
1-(Carboxymethyl)cyclohexane-1-carboxylic acid: Lacks the trimethylsilyl group, making it less lipophilic and potentially less stable.
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Contains a trifluoromethyl group instead of a trimethylsilyl group, which can significantly alter its chemical properties and reactivity.
Uniqueness: 1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid is unique due to the presence of both carboxymethyl and trimethylsilyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H22O4Si |
|---|---|
分子量 |
258.39 g/mol |
IUPAC 名称 |
1-(carboxymethyl)-4-trimethylsilylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H22O4Si/c1-17(2,3)9-4-6-12(7-5-9,11(15)16)8-10(13)14/h9H,4-8H2,1-3H3,(H,13,14)(H,15,16) |
InChI 键 |
BZSZCTPBKKTMAI-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1CCC(CC1)(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol](/img/structure/B11858893.png)





![4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11858949.png)

![2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B11858957.png)

